

Evaluating the safety profile of D13-9001 for preclinical development

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Compound of Interest

Compound Name: **D13-9001**
Cat. No.: **B15567531**

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Evaluating the Preclinical Safety of D13-9001: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the preclinical safety profile of **D13-9001**, a promising efflux pump inhibitor (EPI), against the well-characterized but more toxic EPI, phenylalanine-arginine β -naphthylamide (PA β N). The following sections detail available safety and pharmacokinetic data, experimental protocols for key safety assays, and visual representations of the compound's mechanism of action and experimental workflows.

Executive Summary

D13-9001 is an investigational efflux pump inhibitor designed to potentiate the activity of antibiotics against multidrug-resistant Gram-negative bacteria. Preclinical data suggests that **D13-9001** possesses a favorable safety profile, particularly when compared to earlier generation EPIs such as PA β N. While in-depth safety data for **D13-9001** is not extensively published, available information points to low acute toxicity. In contrast, PA β N, despite its broad-spectrum activity, has demonstrated significant toxicity, which has hindered its clinical development. This guide aims to consolidate the available preclinical safety information to aid in the evaluation of **D13-9001** for further development.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for **D13-9001** and the comparator, PA β N.

Table 1: Comparative Preclinical Safety Profile

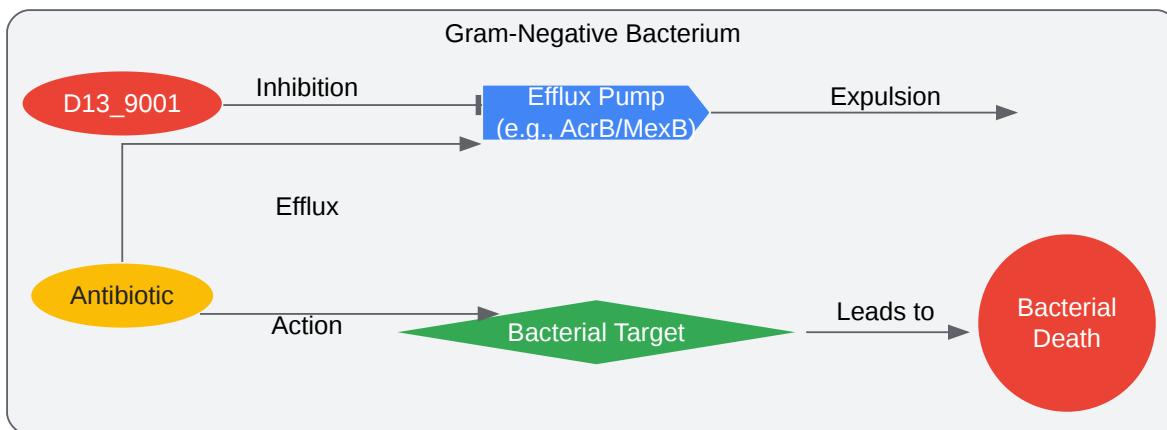
Parameter	D13-9001	PA β N (Phenylalanine-arginine β -naphthylamide)
Acute Toxicity	Reported to have a "good safety profile" in an acute toxicity assay in rats. Specific LD50 or MTD values are not publicly available.	LD50 < 25 mg/kg in mice (intravenous administration)[1].
Repeat-Dose Toxicity	No publicly available data.	Reports of nephrotoxicity with repeated doses[1].
Genotoxicity (Ames Test)	No publicly available data.	No publicly available data from standardized Ames test.
Genotoxicity (In Vivo Micronucleus Test)	No publicly available data.	No publicly available data from standardized in vivo micronucleus test.
Cardiovascular Safety (hERG Assay)	No publicly available data.	No publicly available data from standardized hERG assays.

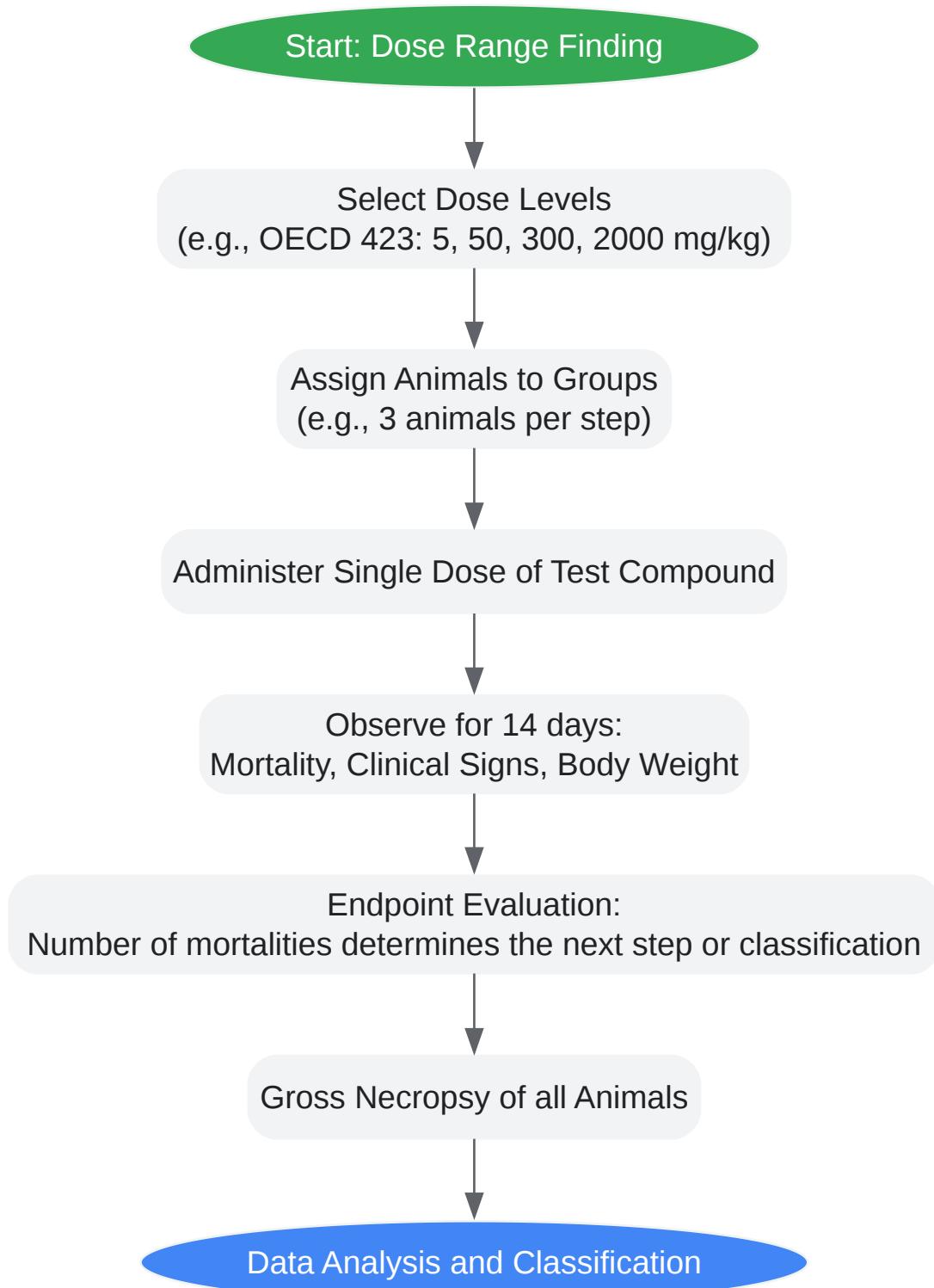
Table 2: Comparative Pharmacokinetic Parameters

Parameter	D13-9001	PA β N
Species	Rats and Monkeys	Data not readily available in a comparable format.
Pharmacokinetic Profile	Linear pharmacokinetic profile after intravenous administration[1].	Known to have unfavorable pharmacokinetic and toxicological profiles associated with its basic moieties[1].
Plasma Concentration	A plasma concentration of 7.64 μ g/mL was measured after a 5 mg/kg intravenous dose[1].	Not available.
Half-life	0.18 hours in rats and 0.41 hours in monkeys.	Not available.
In Vivo Efficacy	Demonstrated efficacy in a rat model of acute <i>P. aeruginosa</i> pulmonary infection at doses of 1.25, 5, and 20 mg/kg in combination with aztreonam.	Has been used in animal models, but toxicity at effective doses is a concern.

Mechanism of Action and Experimental Workflows

To visually represent the underlying biological and experimental processes, the following diagrams have been generated using Graphviz.





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References

- 1. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
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